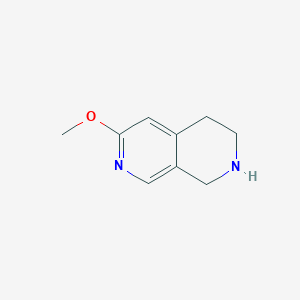

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine

CAS No.: 893566-81-9

Cat. No.: VC8006802

Molecular Formula: C9H12N2O

Molecular Weight: 164.20

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893566-81-9 |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.20 |

| IUPAC Name | 6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine |

| Standard InChI | InChI=1S/C9H12N2O/c1-12-9-4-7-2-3-10-5-8(7)6-11-9/h4,6,10H,2-3,5H2,1H3 |

| Standard InChI Key | DHNFTRJYDIMRHS-UHFFFAOYSA-N |

| SMILES | COC1=NC=C2CNCCC2=C1 |

| Canonical SMILES | COC1=NC=C2CNCCC2=C1 |

Introduction

Structural and Chemical Identity

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine features a naphthyridine core with a methoxy group at position 6 and a saturated tetrahydro ring. The hydrochloride salt form enhances solubility and stability, making it suitable for research applications .

| Property | Value |

|---|---|

| Molecular Formula (Free Base) | C₉H₁₂N₂O |

| Molecular Formula (Hydrochloride) | C₉H₁₃ClN₂O |

| CAS Number (Hydrochloride) | 1951441-98-7 |

| CAS Number (Free Base) | 893566-81-9 |

| Molecular Weight | 200.67 g/mol |

| Solubility | Water-soluble |

| Storage Conditions | 2–8°C |

Synthetic Routes and Chemical Reactions

Key Synthesis Methods

The compound is synthesized via regioselective catalytic reduction of 2,7-naphthyridine derivatives or through cyclization of appropriate precursors. Key methods include:

-

Sonagashira-Hagihara Coupling:

-

Cyclization with Triphenylphosphine:

-

Internal Diels-Alder Reaction:

Functional Group Reactivity

The compound participates in oxidation, reduction, and substitution reactions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Formation of oxidized derivatives |

| Reduction | Catalytic hydrogenation | Further saturation of the ring |

| Substitution | Nucleophilic reagents | Methoxy group replacement |

Biological Activity and Mechanism of Action

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine acts as a serotonin analog, modulating serotonergic pathways via interaction with monoamine oxidase-A (MAO-A). Key biological effects include:

-

Inhibition of High-Affinity Serotonin Uptake: Competitive blockade of serotonin reuptake in neurons, increasing extracellular serotonin levels.

-

Potentiation of Serotonin Release: Enhanced potassium-evoked serotonin release from retinal tissue, suggesting potential therapeutic applications .

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Molecular Weight | 200.67 g/mol |

| Solubility | Water-soluble (hydrochloride form) |

| Bioavailability | High (estimated from structure) |

| Storage Stability | Stable at 2–8°C |

Comparative Analysis with Related Compounds

| Compound | Structural Differences | Biological Activity | Applications |

|---|---|---|---|

| 1,5-Naphthyridine Derivatives | Unsubstituted or differently substituted naphthyridine core | Variable MAO-A inhibition, diverse pharmacological profiles | Antidepressants, antipsychotics |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Isoquinoline core instead of naphthyridine | Cardiotonic or neuroprotective effects | Cardiovascular drug development |

Research Applications and Industrial Use

Chemistry

-

Building Block: Used in synthesizing complex heterocycles, including metalloproteinase inhibitors .

-

Catalyst Development: Serves as a scaffold for designing catalytic systems in asymmetric synthesis .

Biology

-

Serotonin Pathway Studies: Employed to investigate mood disorders and neurological diseases.

-

Pharmaceutical Intermediates: Precursor in synthesizing MAO-A inhibitors or antidepressants .

Industrial Processes

| Hazard | Classification | Precautions |

|---|---|---|

| Skin Irritation | Category 2 (GHS) | Wear gloves, avoid prolonged contact |

| Eye Irritation | Category 2A (GHS) | Use goggles, flush with water |

| Respiratory Toxicity | Category 3 (GHS) | Use fume hood, avoid inhalation |

Storage: Stable at 2–8°C in sealed containers. Incompatible with strong oxidizers (e.g., HNO₃, Cl₂) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume